molecular formula C9H13ClN2O2 B11791062 Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate

Cat. No.: B11791062
M. Wt: 216.66 g/mol
InChI Key: ZRSFJCRWNPNSIG-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The presence of the chlorine and isopropyl groups can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the chlorine atom and the isopropyl group can enhance its reactivity and potential biological activity compared to other pyrazole derivatives .

Biological Activity

Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol. It features a pyrazole ring, which is significant for its biological activity. This article reviews the compound's pharmacological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.
  • An ethyl ester group : Contributing to its solubility and reactivity.
  • An isopropyl substituent : Influencing its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may:

  • Inhibit or modulate certain kinases or metabolic pathways.
  • Interact with specific receptors or enzymes, potentially influencing signaling pathways related to inflammation and cell growth.

Research Findings and Case Studies

Recent studies have explored the biological activity of similar pyrazole derivatives, providing insights relevant to this compound:

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeEC50 (μM)Reference
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylateAntimicrobial0.025
Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylateAntiparasitic0.010
Ethyl 1-methyl-1H-pyrazole-4-carboxylateEnzyme inhibition-

These findings highlight the potential for similar compounds to exhibit significant biological activities, suggesting that this compound may also possess noteworthy pharmacological properties.

Potential Applications

This compound could find applications in:

  • Agricultural chemistry : As a pesticide or herbicide due to its biological activity.
  • Pharmaceutical development : As a building block in drug synthesis targeting inflammatory diseases or infections.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 5-chloro-1-propan-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3

InChI Key

ZRSFJCRWNPNSIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)C)Cl

Origin of Product

United States

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